Cas no 1783563-56-3 (4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine)

4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine structure
1783563-56-3 structure
商品名:4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine
CAS番号:1783563-56-3
MF:C13H19NO
メガワット:205.296063661575
CID:5711809
PubChem ID:84119338

4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine 化学的及び物理的性質

名前と識別子

    • AKOS023890554
    • EN300-329068
    • 1783563-56-3
    • 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
    • F2147-3850
    • Pyrrolidine, 4-(4-methoxyphenyl)-3,3-dimethyl-
    • 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride
    • 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine
    • インチ: 1S/C13H19NO/c1-13(2)9-14-8-12(13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3
    • InChIKey: QBUUWTOQROJVNZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1)C1CNCC1(C)C

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 0.971±0.06 g/cm3(Predicted)
  • ふってん: 299.9±33.0 °C(Predicted)
  • 酸性度係数(pKa): 10.20±0.10(Predicted)

4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-329068-0.5g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95.0%
0.5g
$1111.0 2025-03-18
Life Chemicals
F2147-3850-0.5g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95%+
0.5g
$875.0 2023-09-06
Life Chemicals
F2147-3850-10g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95%+
10g
$3890.0 2023-09-06
Enamine
EN300-329068-0.25g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95.0%
0.25g
$1065.0 2025-03-18
Enamine
EN300-329068-5.0g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95.0%
5.0g
$3355.0 2025-03-18
Enamine
EN300-329068-5g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3
5g
$2732.0 2023-09-04
TRC
M242346-100mg
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3
100mg
$ 230.00 2022-06-02
Life Chemicals
F2147-3850-5g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95%+
5g
$2724.0 2023-09-06
TRC
M242346-500mg
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3
500mg
$ 865.00 2022-06-02
Enamine
EN300-329068-10.0g
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine
1783563-56-3 95.0%
10.0g
$4974.0 2025-03-18

4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine 関連文献

4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidineに関する追加情報

Recent Advances in the Study of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine (CAS: 1783563-56-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine (CAS: 1783563-56-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the significance of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine as a key intermediate in the synthesis of novel bioactive molecules. Its pyrrolidine core, substituted with a methoxyphenyl group, provides a versatile platform for further chemical modifications, enabling the development of compounds with diverse pharmacological properties. Researchers have explored its potential as a building block for CNS-targeting drugs, given its ability to cross the blood-brain barrier.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility in developing selective serotonin receptor modulators. The structural rigidity imparted by the 3,3-dimethyl substitution was found to enhance binding affinity while maintaining metabolic stability. This finding has opened new avenues for designing next-generation antidepressants and anxiolytics with improved safety profiles.

Another significant development involves the application of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine in cancer research. Recent preclinical studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases involved in tumor progression. The methoxy group appears to play a crucial role in modulating the compound's interaction with the ATP-binding pocket of these kinases, as revealed by X-ray crystallography studies.

The synthetic accessibility of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine has also been a focus of recent research. A novel asymmetric synthesis route published in Organic Letters (2023) offers improved yields and enantioselectivity, addressing previous challenges in large-scale production. This advancement is particularly significant for pharmaceutical applications where chiral purity is essential.

Pharmacokinetic studies of this compound and its derivatives have revealed favorable absorption and distribution profiles, with particular attention to its metabolic stability in human liver microsomes. The dimethyl substitution at the 3-position has been shown to significantly reduce oxidative metabolism, potentially leading to improved oral bioavailability of drug candidates derived from this scaffold.

Emerging research suggests potential applications of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine beyond traditional small-molecule drugs. Recent work in chemical biology has explored its use as a molecular probe for studying protein-protein interactions, leveraging its rigid structure and synthetic versatility for developing activity-based probes and photoaffinity labels.

In conclusion, 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine (CAS: 1783563-56-3) represents a valuable chemical scaffold with diverse applications in pharmaceutical research and drug discovery. Recent advances in its synthesis, biological evaluation, and structural optimization have positioned this compound as a promising starting point for developing novel therapeutic agents targeting various disease pathways. Future research directions may include further exploration of its structure-activity relationships and expansion of its applications in targeted drug delivery systems.

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